Cas no 922-62-3 (2-Pentene, 3-methyl-,(2Z)-)

2-Pentene, 3-methyl-,(2Z)- structure
2-Pentene, 3-methyl-,(2Z)- structure
Product Name:2-Pentene, 3-methyl-,(2Z)-
CAS No:922-62-3
MF:C6H12
MW:84.1594820022583
MDL:MFCD00066518
CID:804810
PubChem ID:87572386
Update Time:2024-10-26

2-Pentene, 3-methyl-,(2Z)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentene, 3-methyl-,(2Z)-
    • cis-3-Methyl-2-pentene
    • (Z)-3-Methyl-2-pentene
    • (2Z)-3-Methyl-2-pentene (ACI)
    • 2-Pentene, 3-methyl-, (Z)- (8CI)
    • 922-61-2
    • NSC-73911
    • M0311
    • 2-Pentene, 3-methyl-, (Z)-(8CI)(9CI)
    • 2-Pentene, 3-methyl-, (Z)-(8CI)
    • 3-Methyl-cis-2-pentene
    • BEQGRRJLJLVQAQ-XQRVVYSFSA-N
    • DTXCID90912300
    • MFCD00009334
    • CHEBI:229281
    • (2Z)-3-methylpent-2-ene
    • DTXSID10883604
    • EINECS 213-078-8
    • 2-Pentene, 3-methyl-, (Z)-
    • NSC73911
    • (Z)-3-Methylpent-2-ene
    • 2-Pentene, 3-methyl-, (2Z)-
    • 922-62-3
    • T73073
    • cis-3-Methyl-2-pentene, >=97.0% (GC)
    • NSC 73911
    • NS00079885
    • MDL: MFCD00066518
    • Inchi: 1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4-
    • InChI Key: BEQGRRJLJLVQAQ-XQRVVYSFSA-N
    • SMILES: C(/C)(=C\C)\CC

Computed Properties

  • Exact Mass: 84.0939
  • Monoisotopic Mass: 84.0939
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 51.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.695±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: -134.8 ºC
  • Boiling Point: 70°C
  • Flash Point: -22.0±14.8 ºC,
  • Refractive Index: n20/D 1.402
  • Solubility: Almost insoluble (0.05 g/l) (25 º C),
  • Stability/Shelf Life: Stable. Highly flammable. Incompatible with strong oxidizing agents.
  • LogP: 2.36260
  • Solubility: Not determined
  • Vapor Pressure: 175.6±0.1 mmHg at 25°C

2-Pentene, 3-methyl-,(2Z)- Security Information

2-Pentene, 3-methyl-,(2Z)- Pricemore >>

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2-Pentene, 3-methyl-,(2Z)- Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Acetylenes. II. A convenient one-step synthesis of allenes
Bailey, William J.; Pfeifer, Charles R., Journal of Organic Chemistry, 1955, 20, 95-101

Production Method 2

Reaction Conditions
Reference
The Pd(II)-catalyzed homogeneous isomerization of hexenes
Dahl, Darwin B.; Davies, Claire; Hyder, Robin; Kirova, Margarita L.; Lloyd, William G., Journal of Molecular Catalysis A: Chemical, 1997, 123(2-3), 91-101

Production Method 3

Reaction Conditions
Reference
Hydrocyanation and hydrogenation of acetylenes catalyzed by cyanocobaltates
Funabiki, Takuzo; Yamazaki, Yasuyuki; Sato, Yoshihiro; Yoshida, Satohiro, Journal of the Chemical Society, 1983, (12), 1915-18

Production Method 4

Reaction Conditions
Reference
General stereospecific synthesis of trisubstituted alkenes via stepwise hydroboration
Brown, Herbert C.; Basavaiah, D., Journal of Organic Chemistry, 1982, 47(27), 5407-9

Production Method 5

Reaction Conditions
Reference
Rearrangement of cyclopropyl, substituted vinyl, and alkyl groups to divalent carbon
Kraska, A. R.; Cherney, L. I.; Shechter, H., Tetrahedron Letters, 1982, 23(21), 2163-6

Production Method 6

Reaction Conditions
Reference
A stereospecific synthesis of trisubstituted alkenes via hydridation of dialkylhaloboranes followed by hydroboration-iodination of internal alkynes
Brown, Herbert C.; Basavaiah, D.; Kulkarni, Surendra U., Journal of Organic Chemistry, 1982, 47(1), 171-3

Production Method 7

Reaction Conditions
Reference
Reactions of N-sulfinyl compounds. XII. Ene reactions with 4-methyl-N-sulfinylbenzenesulfonamide - structure and reactivity of the ene components
Kresze, Guenter; Bussas, Reinhard, Liebigs Annalen der Chemie, 1980, (6), 843-57

Production Method 8

Reaction Conditions
Reference
Catalytic synthesis of bicyclic alkylene- and vinylcycloalkane-based hydrocarbons
Finkel'shtein, E. Sh.; Strel'chik, B. S.; Zaikin, V. G.; Vdovin, V. M., Neftekhimiya, 1975, 15(5), 667-72

Production Method 9

Reaction Conditions
Reference
Hydrogenolysis of unsaturated alcohols; hydrocyanation and hydrogenation of acetylenes catalyzed by pentacyanocobaltate(II)
Funabiki, Takuzo; Yamazaki, Yasuyuki; Tarama, Kimio, Journal of the Chemical Society, 1978, (2), 63-5

Production Method 10

Reaction Conditions
Reference
Thermal reaction of 2-methyl-2-butene in the presence of azomethane: enthalpy of formation of the radicals (CH3)2CCH(CH3)2 and tert-C4H9
Kiraly, Zoltan; Kortvelyesi, Tamas; Seres, Laszlo, Physical Chemistry Chemical Physics, 2000, 2(3), 349-354

Production Method 11

Reaction Conditions
Reference
Thermodynamic transition-state theory and extrathermodynamic correlations for the liquid-phase kinetics of ethanol derived ethers
Datta, Ravindra; Jensen, Kyle; Kitchaiya, Prakob; Zhang, Tiejun, Studies in Surface Science and Catalysis, 1997, 109, 559-564

Production Method 12

Reaction Conditions
Reference
Ethers from ethanol - 5. Equilibria and kinetics of the coupled reaction network of liquid-phase 3-methyl-3-ethoxy-pentane synthesis
Zhang, Tiejun; Datta, Ravindra, Chemical Engineering Science, 1996, 51(4), 649-61

Production Method 13

Reaction Conditions
Reference
Isomerization of n-alkenes
, Germany, , ,

Production Method 14

Reaction Conditions
Reference
Catalytic conversion of alcohols. Comparison of aluminum and molybdenum oxide catalysts
Davis, Burtron H., Journal of Catalysis, 1983, 79(1), 58-69

Production Method 15

Reaction Conditions
Reference
Catalytic conversion of alcohols. XIV. Alkene products from the conversion of 3-methyl-3-pentanol
Davis, Burtron H., Journal of Catalysis, 1980, 61(1), 279-81

Production Method 16

Reaction Conditions
Reference
Mechanism of allylic hydroxylation by selenium dioxide
Stephenson, L. M.; Speth, D. R., Journal of Organic Chemistry, 1979, 44(25), 4683-9

Production Method 17

Reaction Conditions
Reference
Catalytic conversion of alcohols. 13. Alkene selectivity with titanium dioxide catalysts
Collins, Dermot J.; Watters, James C.; Davis, Burtron H., Industrial & Engineering Chemistry Product Research and Development, 1979, 18(3), 202-5

Production Method 18

Reaction Conditions
Reference
Catalytic conversion of alcohols. 8. Gallium oxide as a dehydration catalyst
Davis, Burtron H.; Cook, Steven; Naylor, Robert W., Journal of Organic Chemistry, 1979, 44(13), 2142-5

Production Method 19

Reaction Conditions
Reference
Trimethylsilylpotassium. Deoxygenation of epoxides with inversion of stereochemistry
Dervan, Peter B.; Shippey, Michael A., Journal of the American Chemical Society, 1976, 98(5), 1265-7

Production Method 20

Reaction Conditions
Reference
Activity and mechanism of a dual-functional catalyst. II. Dehydrogenation and isomerization functions of platinum catalyst
Amano, Akira; Nakamura, Munekazu, Kenkyu Hokoku - Asahi Garasu Kogyo Gijutsu Shoreikai, 1974, 25, 269-89

2-Pentene, 3-methyl-,(2Z)- Raw materials

2-Pentene, 3-methyl-,(2Z)- Preparation Products

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